molecular formula C22H21N5O4S3 B2637119 4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline CAS No. 912906-82-2

4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline

Cat. No.: B2637119
CAS No.: 912906-82-2
M. Wt: 515.62
InChI Key: MXPJZAZKGBOWEQ-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline is a complex organic compound that features a variety of functional groups, including a nitro group, a sulfonyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Oxidation of the sulfonyl group can lead to the formation of sulfone derivatives.

    Reduction: Reduction of the nitro group results in the formation of aniline derivatives.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The triazole ring and other functional groups could interact with specific amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    4-(methylsulfonyl)-2-nitroaniline: Lacks the triazole and thiophene groups, making it less complex and potentially less versatile.

    4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole:

    N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline:

Uniqueness

The uniqueness of 4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline lies in its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the triazole ring, in particular, is notable for its potential biological activity.

Properties

IUPAC Name

4-methylsulfonyl-2-nitro-N-[3-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S3/c1-34(30,31)17-10-11-18(19(15-17)27(28)29)23-12-6-14-33-22-25-24-21(20-9-5-13-32-20)26(22)16-7-3-2-4-8-16/h2-5,7-11,13,15,23H,6,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJZAZKGBOWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NCCCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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